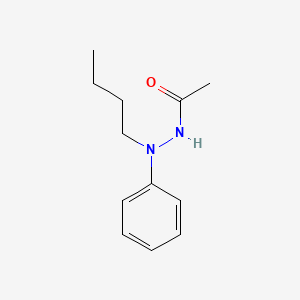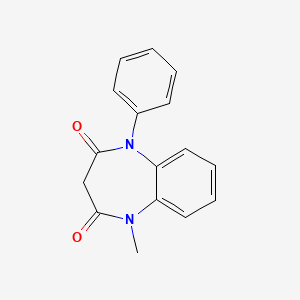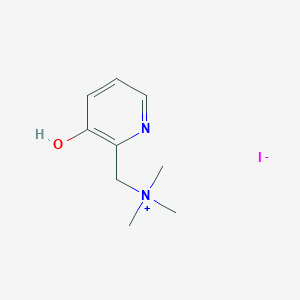
(3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide
描述
The compound is a derivative of 3-hydroxypyridine, which is a heterocyclic compound with a pyridine ring and a hydroxyl group at the 3rd position . The “N,N,N-trimethylmethanaminium iodide” part suggests that it might have a quaternary ammonium group, which is a nitrogen atom bonded to four substituents and carries a positive charge.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 3-hydroxypyridine can be synthesized from various precursors . The quaternary ammonium part could potentially be introduced through a methylation reaction .Molecular Structure Analysis
The molecular structure would likely feature a pyridine ring with a hydroxyl group at the 3rd position and a quaternary ammonium group attached to the pyridine ring. The exact structure would depend on the position of the quaternary ammonium group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the hydroxyl group and the quaternary ammonium group. The hydroxyl group could potentially participate in reactions such as esterification or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the presence of the hydroxyl and quaternary ammonium groups. For example, the compound would likely be soluble in water due to the presence of these polar groups .科学研究应用
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors
Background: Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that play a crucial role in regulating HIF-1α stability. HIFs are transcription factors involved in various cellular processes, including erythropoiesis, angiogenesis, energy metabolism, ischemia, and inflammation. Selective PHD inhibitors have been sought after to control HIF-1α levels for therapeutic applications .
Structure-Based Drug Design (SBDD) and Experimental Methods: Researchers have focused on understanding the structure of PHD2 to facilitate structure-based drug design (SBDD). Various experimental methods have been developed to measure PHD activity. These approaches, combined with high-throughput screening, have enabled the development of PHD inhibitors .
Clinical Implications: Small molecule PHD inhibitors hold promise for therapeutic interventions. For example, SAR analysis led to the development of [2-(3-hydroxypyridin-2-yl)-thiazol-4-yl]-acetamide derivatives, including compound 8. Despite having a similar IC50 value in vitro to other derivatives, compound 8 exhibited more than a 40-fold enhanced erythropoietin (EPO) production, making it a potential candidate for clinical use .
Piperidine Derivatives
Overview: Piperidine derivatives, both synthetic and natural, have pharmaceutical applications. Recent scientific advances have focused on discovering and evaluating potential drugs containing the piperidine moiety .
Adaptaquin: A HIF Prolyl Hydroxylase Inhibitor
Structural Optimization: Adaptaquin (7-(4-chlorophenyl)[(3-hydroxypyridin-2-yl)amino]methylquinolin-8-ol) is a HIF prolyl hydroxylase inhibitor. Researchers have carried out structural optimization through cell-based screening using cell lines expressing a reporter construct consisting of the fusion protein of HIF oxygen .
作用机制
Target of Action
Similar pyridine derivatives have been studied for their antimicrobial properties
Mode of Action
The exact mode of action of this compound is currently unknown. Pyridine derivatives have been shown to exhibit antimicrobial activity The mechanism typically involves disrupting essential biological processes in the microbial cells, such as protein synthesis or cell wall formation
Biochemical Pathways
It’s known that pyridine derivatives can interfere with various microbial metabolic pathways . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.
Pharmacokinetics
A related compound, 1-(3-hydroxypyridin-2-yl)ethanone, has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Similar pyridine derivatives have been shown to exhibit antimicrobial activity, preventing the growth of certain microbial strains . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, 2-Pyridone, a compound with a similar structure, is rapidly degraded by microorganisms in the soil environment Therefore, the presence of certain microorganisms could potentially affect the stability and efficacy of (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide
未来方向
属性
IUPAC Name |
(3-hydroxypyridin-2-yl)methyl-trimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.HI/c1-11(2,3)7-8-9(12)5-4-6-10-8;/h4-6H,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMHGSOCQSSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C(C=CC=N1)O.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380408 | |
| Record name | (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide | |
CAS RN |
28310-22-7 | |
| Record name | (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B3067003.png)
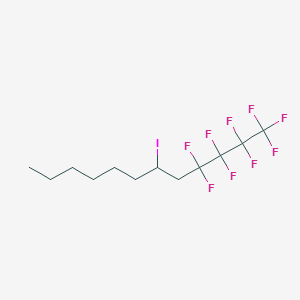

![N6,N6-diethyl-4,8-di(tert-butyl)-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-amine](/img/structure/B3067018.png)
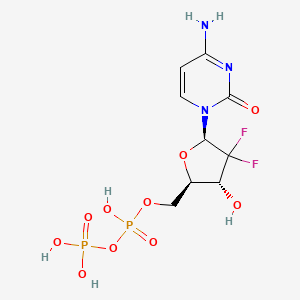

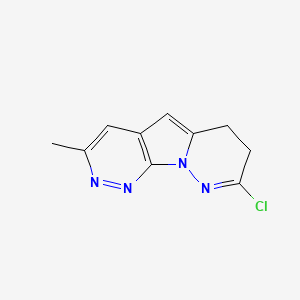

![5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3067052.png)
![5-Chloro-8-methyl-2,4,7-trioxo-1,3-diphenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067055.png)
![5-Chloro-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B3067061.png)
![N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea](/img/structure/B3067070.png)
